molecular formula C13H22N2O B1230031 Isonoruron CAS No. 28805-78-9

Isonoruron

Cat. No.: B1230031
CAS No.: 28805-78-9
M. Wt: 222.33 g/mol
InChI Key: QOBMKVRRANLSMZ-WJZAEVBBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Isonoruron can be synthesized through the reaction of N,N-dimethylurea with a suitable cycloalkylamine under controlled conditions. The reaction typically involves heating the reactants in a solvent such as acetonitrile, followed by purification steps to isolate the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using high-purity reagents and advanced purification techniques to ensure the final product meets regulatory standards. The process includes rigorous quality control measures to maintain consistency and efficacy .

Chemical Reactions Analysis

Types of Reactions: Isonoruron undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: The compound can also undergo reduction reactions, typically resulting in the formation of reduced derivatives.

    Substitution: this compound can participate in substitution reactions, where functional groups in the molecule are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Isonoruron has several applications in scientific research, including:

Mechanism of Action

Isonoruron exerts its herbicidal effects by inhibiting photosynthesis in target plants. It specifically targets the photosystem II complex, disrupting the electron transport chain and ultimately leading to the death of the plant . This selective action makes it effective against a wide range of weed species while minimizing damage to crops.

Comparison with Similar Compounds

    Diuron: Another urea-based herbicide with a similar mode of action but different chemical structure.

    Linuron: Similar in function but used in different agricultural settings.

    Monuron: Shares the same class but has distinct applications and efficacy profiles.

Uniqueness: Isonoruron is unique due to its specific chemical structure, which provides a balance between efficacy and selectivity. Its ability to control a broad spectrum of weeds while being relatively safe for crops makes it a valuable tool in modern agriculture .

Properties

CAS No.

28805-78-9

Molecular Formula

C13H22N2O

Molecular Weight

222.33 g/mol

IUPAC Name

1,1-dimethyl-3-[(1R,7S)-3-tricyclo[5.2.1.02,6]decanyl]urea

InChI

InChI=1S/C13H22N2O/c1-15(2)13(16)14-11-6-5-10-8-3-4-9(7-8)12(10)11/h8-12H,3-7H2,1-2H3,(H,14,16)/t8-,9+,10?,11?,12?/m0/s1

InChI Key

QOBMKVRRANLSMZ-WJZAEVBBSA-N

SMILES

CN(C)C(=O)NC1CCC2C1C3CCC2C3

Isomeric SMILES

CN(C)C(=O)NC1CCC2C1[C@@H]3CC[C@H]2C3

Canonical SMILES

CN(C)C(=O)NC1CCC2C1C3CCC2C3

Key on ui other cas no.

28805-78-9

Pictograms

Acute Toxic; Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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